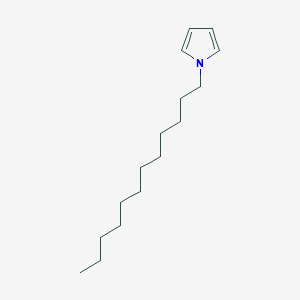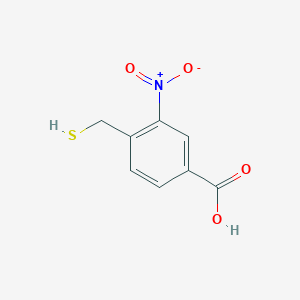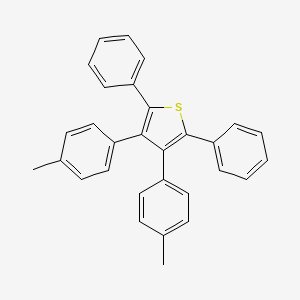
2-(tert-Butylsulfanyl)cyclohexa-2,5-diene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(tert-Butylsulfanyl)cyclohexa-2,5-diene-1,4-dione is an organic compound with the molecular formula C10H12O2S It is a derivative of cyclohexa-2,5-diene-1,4-dione, where one of the hydrogen atoms is replaced by a tert-butylsulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butylsulfanyl)cyclohexa-2,5-diene-1,4-dione typically involves the reaction of cyclohexa-2,5-diene-1,4-dione with tert-butylthiol in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(tert-Butylsulfanyl)cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dione to diols.
Substitution: The tert-butylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Diols.
Substitution: Compounds with new functional groups replacing the tert-butylsulfanyl group.
Wissenschaftliche Forschungsanwendungen
2-(tert-Butylsulfanyl)cyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its cytotoxic effects on cancer cells.
Industry: It is used in the development of new materials and as an intermediate in various chemical processes.
Wirkmechanismus
The mechanism of action of 2-(tert-Butylsulfanyl)cyclohexa-2,5-diene-1,4-dione involves its interaction with cellular components. The compound can induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and activating caspases. It also inhibits topoisomerases, enzymes involved in DNA replication, leading to cell cycle arrest and cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-tert-Butylcyclohexa-2,5-diene-1,4-dione
- 2-(tert-Butyl)-5-hydroxycyclohexa-2,5-diene-1,4-dione
- 2-hexyl-5-hydroxycyclohexa-2,5-diene-1,4-dione
Uniqueness
2-(tert-Butylsulfanyl)cyclohexa-2,5-diene-1,4-dione is unique due to the presence of the tert-butylsulfanyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in synthetic chemistry and a potential candidate for drug development.
Eigenschaften
CAS-Nummer |
113679-39-3 |
|---|---|
Molekularformel |
C10H12O2S |
Molekulargewicht |
196.27 g/mol |
IUPAC-Name |
2-tert-butylsulfanylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C10H12O2S/c1-10(2,3)13-9-6-7(11)4-5-8(9)12/h4-6H,1-3H3 |
InChI-Schlüssel |
DIWBYKBPDGOSMK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)SC1=CC(=O)C=CC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(E)-hydroxyiminomethyl]naphthalene-1,4-diol](/img/structure/B14293407.png)





![{[2-(4-Aminophenyl)ethyl]amino}methanol](/img/structure/B14293459.png)



![2-[(1E)-N-Phenylethanimidoyl]-1-benzothiophen-3(2H)-one](/img/structure/B14293490.png)
![(E)-1-[4-(Benzyloxy)-3-chlorophenyl]-2-phenyldiazene](/img/structure/B14293491.png)
![1-Azabicyclo[2.2.2]octane-4-carbonitrile;sulfuric acid](/img/structure/B14293494.png)
![Ethyl 1-[tri(propan-2-yl)silyl]-1H-indole-4-carboxylate](/img/structure/B14293496.png)
